molecular formula C20H20N2O4 B612290 K02288 CAS No. 1431985-92-0

K02288

Cat. No.: B612290
CAS No.: 1431985-92-0
M. Wt: 352.4 g/mol
InChI Key: CJLMANFTWLNAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K02288 (3-[6-Amino-5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenol) is a potent and selective small-molecule inhibitor of bone morphogenetic protein (BMP) type I receptors, primarily targeting ALK2 (ACVR1), ALK1 (ACVRL1), and ALK6 (BMPR1B) with IC50 values of 1.1 nM, 1.8 nM, and 6.4 nM, respectively . It acts as an ATP-competitive kinase inhibitor, blocking BMP-induced SMAD1/5/8 phosphorylation and downstream signaling . This compound exhibits high selectivity over TGF-β pathways and other kinases, with minimal off-target effects in kinome-wide profiling .

Preparation Methods

Formulation and Solubility Optimization

K02288’s physicochemical properties demand tailored formulation strategies to ensure stability and bioavailability. Key data from solubility studies and storage protocols are summarized below:

Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO≥17.6Room temperature
Ethanol≥2.5Gentle warming + sonication
WaterInsoluble-

Source:

Stock Solution Preparation

For in vitro and in vivo applications, this compound is typically dissolved in DMSO at concentrations up to 10 mM. A standardized protocol includes:

  • Dissolution : Add 1 mg of this compound to 283.8 µL of DMSO to achieve a 10 mM solution.

  • Aliquoting : Store single-use aliquots at -20°C (1-month stability) or -80°C (6-month stability) .

  • Dilution for Assays : Further dilute in cell culture media or buffer, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity.

Stability Considerations:

  • Freeze-Thaw Cycles : Repeated freezing/thawing degrades this compound; aliquoting is essential .

  • Light Sensitivity : Protect solutions from light due to the phenol group’s susceptibility to oxidation .

Analytical Characterization

Quality control of this compound involves multi-technique validation to confirm purity and structural integrity:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase

  • Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid

  • Purity Threshold : ≥95% by UV detection at 254 nm .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6): Peaks corresponding to the trimethoxyphenyl (δ 3.75–3.85 ppm, 9H), aromatic protons (δ 6.8–7.5 ppm), and phenol -OH (δ 9.2 ppm) .

  • 13C NMR : Confirmation of 20 carbons, including carbonyl and methoxy groups.

Mass Spectrometry

  • ESI-MS : m/z 353.14 [M+H]+ (calculated for C20H20N2O4: 352.38) .

Structure-Activity Relationship (SAR) Insights

Modifications to this compound’s solvent-exposed phenol group (position 3) have been explored to improve cellular potency and pharmacokinetics :

DerivativeModificationALK2 IC50 (nM)Cellular Potency (IC50)
This compound (parent)3-phenol1.1100 nM
LDN-2141174-phenylpiperazine2.550 nM
Compound 263,5-dimethoxy phenyl5.8150 nM

Source:

Replacing the phenol with a 4-phenylpiperazine (LDN-214117) improved cellular activity by enhancing solubility and hydrogen bonding with Asp293 in the ATP-binding pocket . However, such derivatives require additional synthetic steps, including reductive amination or palladium-catalyzed coupling.

Scale-Up and Industrial Considerations

While lab-scale synthesis suffices for research, industrial production demands:

  • Cost-Effective Catalysts : Transitioning from palladium to nickel catalysts for Suzuki couplings.

  • Green Chemistry : Substituting DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether).

  • Continuous Flow Systems : Enhancing yield and purity through controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

K02288 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

Key Applications

  • Stem Cell Biology
    • K02288 has been utilized to investigate BMP signaling in stem cells. Its ability to inhibit the BMP-Smad pathway allows researchers to manipulate stem cell differentiation and proliferation. For instance, studies have shown that this compound can modulate the differentiation of C2C12 myoblasts by inhibiting BMP4-induced Smad1/5/8 phosphorylation, thus influencing muscle cell development .
  • Cancer Research
    • The compound is being explored for its therapeutic potential in various cancers. It has been shown to inhibit BMP9-ALK1 signaling in human umbilical vein endothelial cells (HUVECs), leading to impaired angiogenesis and abnormal vessel formation . This characteristic may be beneficial for targeting tumors that exhibit aberrant BMP signaling, such as diffuse intrinsic pontine glioma and fibrodysplasia ossificans progressiva.
  • Vascular Biology
    • In endothelial sprouting assays, this compound has induced a hypersprouting phenotype, which is indicative of Notch pathway inhibition. This effect suggests that this compound could be used to study vascular development and dysfunction, providing insights into conditions characterized by abnormal blood vessel growth .
  • Musculoskeletal Disorders
    • This compound's selectivity for BMP receptors makes it a candidate for studying musculoskeletal dysplasia. By inhibiting BMP signaling, researchers can better understand the underlying mechanisms of bone development and disorders associated with abnormal bone growth .

Comparative Efficacy

The efficacy of this compound can be compared with other known inhibitors such as LDN-193189 and dorsomorphin:

CompoundTarget ReceptorsIC50 (nM)Selectivity Profile
This compoundALK1, ALK21.1 - 6.4High selectivity for ALK2 over TGF-β ALK5
LDN-193189ALK1, ALK210Broader kinase inhibition profile
DorsomorphinALK250Less selective compared to this compound

Case Study 1: Stem Cell Differentiation

A study using C2C12 cells demonstrated that treatment with this compound led to reduced Smad phosphorylation in response to BMP4 stimulation. This effect was dose-dependent, indicating the compound's potential to influence stem cell fate decisions through BMP pathway modulation .

Case Study 2: Angiogenesis Inhibition

In a chick chorioallantoic membrane assay, this compound treatment resulted in dysfunctional vessel formation, highlighting its role as an angiogenesis inhibitor. This finding supports the hypothesis that targeting BMP pathways can affect vascular development and tumor angiogenesis .

Mechanism of Action

K02288 exerts its effects by inhibiting BMP type I receptors, specifically ALK1, ALK2, and ALK6. It binds to these receptors in an ATP-mimetic fashion, forming hydrogen bonds with the kinase hinge region. This inhibition prevents the phosphorylation of Smad1/5/8 proteins, thereby blocking the downstream signaling pathways. This mechanism is crucial for its role in modulating BMP signaling and its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of K02288 and Analogues

Compound Primary Targets (IC50) Selectivity Profile Cellular Effects Key References
This compound ALK2 (1.1 nM), ALK1 (1.8 nM), ALK6 (6.4 nM) High selectivity for BMP vs. TGF-β pathways; minimal off-target kinase inhibition Induces differentiation (↑MAP2), attenuates ATRA-induced apoptosis, suppresses endothelial hyperpermeability
LDN-193189 ALK2 (5 nM), ALK1 (6 nM) Moderate selectivity; inhibits VEGFR2 and ABL1 at higher concentrations Less potent in cell-based assays due to solubility limitations; used in FOP and angiogenesis studies
LDN-214117 ALK2 (0.9 nM) Improved selectivity and cell permeability vs. This compound Enhanced BMP6 inhibition (20-fold over this compound); used to distinguish ALK2 vs. ALK3 signaling
Noggin (NOG) BMP2/4/7 (protein inhibitor) Broad BMP ligand sequestration Weaker differentiation induction compared to this compound; no direct kinase inhibition
DMH1 ALK2 (12 nM), ALK3 (45 nM) Moderate selectivity; inhibits AMPK Used in developmental studies; less potent in DIPG (diffuse intrinsic pontine glioma) models

Mechanistic and Pharmacological Differences

Differentiation vs. Apoptosis Modulation

  • This compound : In neuroblastoma, single-agent this compound induces neuronal differentiation (↑MAP2, neurite outgrowth) and synergizes with ATRA to enhance differentiation while reducing apoptosis (e.g., CHP-134 viability ↑1.9% to 72.2%) . This contrasts with LDN-193189, which primarily enhances apoptosis .

Angiogenesis Inhibition

  • This compound: Suppresses BMP9-ALK1 signaling, reducing SMAD1/5/8 phosphorylation and Notch cooperativity in endothelial cells. At 1 μM, it induces hypersprouting in 3D models and improves survival in COVID-19 mice by stabilizing VE-cadherin junctions .
  • ALK1-Fc : A soluble receptor fusion protein with similar anti-angiogenic effects but lacks the cell permeability of small molecules like this compound .

Structural Optimization

  • This compound Derivatives: LDN-214117: Replaces this compound’s 3-phenol with a 4-phenylpiperazine, improving solubility and ALK2 selectivity (IC50 = 0.9 nM) . Compound 12: A 4-phenol derivative with 20-fold increased BMP6 inhibition but reduced TGF-β selectivity .

Research Findings in Disease Models

Neuroblastoma

  • This compound + ATRA : Reduces apoptosis from 72.2% to 1.9% in CHP-134 cells while enhancing differentiation .
  • SMAD9 Knockout: Mimics this compound’s effects, confirming BMP signaling’s role in differentiation-apoptosis balance .

COVID-19 and Sepsis

  • Endothelial Protection : this compound suppresses SARS-CoV-2-induced VE-cadherin disruption in lung-on-a-chip models and reduces mortality in mice by upregulating Robo4 .

FOP and DIPG

  • ALK2 Mutants : this compound derivatives (e.g., LDN-214117) show efficacy in HSJD-DIPG-007 cells (GI50 = 1–10 μM) .

Biological Activity

K02288 is a small molecule inhibitor that selectively targets the Bone Morphogenetic Protein (BMP) signaling pathway, particularly the ALK2 receptor. Its discovery has opened avenues for therapeutic applications in conditions characterized by dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers.

Structure-Activity Relationship (SAR)

This compound is based on a 2-aminopyridine scaffold , which has shown significant binding affinity for ALK2 and other BMP type I receptors. The compound exhibits a favorable kinome-wide selectivity profile, demonstrating less off-target inhibition compared to other inhibitors like LDN-193189. The structure-activity relationship studies indicate that modifications to the 3-phenol substituent can enhance its potency and selectivity against ALK2.

Key Findings from SAR Studies

  • This compound shows IC50 values of approximately 100 nM against ALK2 in cellular assays, which is weaker than LDN-193189 (IC50 = 10 nM) but still significant for therapeutic exploration .
  • The compound effectively inhibits BMP-induced phosphorylation of Smad1/5/8, confirming its role in blocking BMP signaling pathways .

This compound functions primarily as an ATP-competitive inhibitor of the ALK2 receptor. Its binding stabilizes an inactive conformation of the kinase domain, preventing downstream signaling activation. Structural studies have revealed that this compound forms multiple hydrogen bonds within the ATP-binding pocket, which is critical for its inhibitory activity .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits BMP signaling in various cell types:

  • C2C12 Cells : this compound reduced BMP4-induced phosphorylation of Smad1/5/8 in a dose-dependent manner .
  • Human Umbilical Vein Endothelial Cells (HUVECs) : The compound inhibited BMP9-induced signaling, leading to dysfunctional vessel formation in angiogenesis assays .

In Vivo Studies

This compound has shown promise in preclinical models:

  • In mouse models of FOP, this compound demonstrated efficacy in reducing ectopic bone formation, highlighting its potential therapeutic application .
  • The compound's ability to induce a hypersprouting phenotype in endothelial sprouting assays suggests it may also play a role in modulating angiogenesis, which could be beneficial or detrimental depending on the context .

Comparative Analysis with Other Inhibitors

CompoundTargetIC50 (nM)Selectivity ProfileNotable Effects
This compoundALK2100More selective than LDN-193189Inhibits BMP signaling
LDN-193189ALK210Broader inhibition across kinasesStronger BMP inhibition
LDN-214117ALK2<1>100-fold selectivity over ALK5Superior cellular activity

Case Studies

  • Fibrodysplasia Ossificans Progressiva (FOP) : this compound was tested in mouse models demonstrating its ability to inhibit abnormal bone growth associated with FOP. The results suggest that this compound may serve as a therapeutic agent for managing this condition by selectively inhibiting ALK2 without affecting other pathways significantly .
  • Angiogenesis : In chick chorioallantoic membrane assays, this compound caused dysfunctional vessel formation, indicating its potential use in tumor biology where aberrant angiogenesis is a concern. This activity aligns with its role as an inhibitor of BMP9 signaling, which is crucial for endothelial cell function .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of K02288 in inhibiting BMP signaling?

this compound is a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) Type I receptors, particularly ALK1, ALK2, and ALK6, with IC50 values of 1.8 nM, 1.1 nM, and 6.4 nM, respectively. It acts by competitively binding to the ATP-binding site of these receptors, disrupting downstream Smad1/5/8 phosphorylation. This inhibition is ATP-mimetic, forming hydrogen bonds with the kinase hinge region of ALK1 .

Methodological Insight : Validate BMP inhibition using:

  • In vitro assays : Measure Smad1/5/8 phosphorylation in C2C12 cells stimulated with BMP4/6. This compound reduces phosphorylation with an IC50 of ~100 nM .
  • Reporter assays : Use BMP response element (BRE)-luciferase constructs to quantify transcriptional activity .

Q. How is this compound experimentally validated for BMP pathway inhibition?

Key validation strategies include:

  • Dose-dependent inhibition : In zebrafish embryos, this compound induces dorsalized phenotypes at 1–20 µM, reflecting disrupted BMP-mediated dorsoventral patterning .
  • Chick Chorioallantoic Membrane (CAM) model : At 1 µM, this compound induces dysfunctional angiogenesis, characterized by hypersprouting and reduced vessel maturation .
  • Control comparisons : Benchmark against LDN-193189 (a BMP inhibitor with IC50 = 10 nM) to assess relative potency .

Advanced Research Questions

Q. How does this compound modulate vascular permeability and endothelial barrier function?

this compound increases Robo4 expression in lung endothelial cells (ECs) by blocking BMP9-ALK1-Smad1/5 signaling. This suppresses vascular hyperpermeability in sepsis and COVID-19 models:

  • In vivo validation : Intravenous this compound (20 µM) reduces Evans Blue dye leakage in LPS-treated wild-type mice but not in Robo4−/− mice .
  • SARS-CoV-2 models : In lung-on-chip systems, this compound inhibits SARS-CoV-2-induced VE-cadherin disruption, preserving endothelial integrity .

Methodological Note : Use immunofluorescence to confirm ALK1/Robo4 co-localization in lung ECs and quantify permeability via Evans Blue assays .

Q. What are the contradictory effects of this compound in cancer models, and how can they be resolved?

this compound exhibits context-dependent outcomes:

  • Neuroblastoma : In TGW and SK-N-SH cells, this compound promotes differentiation but paradoxically increases resistance to retinoic acid (ATRA). This suggests BMP signaling regulates both differentiation and survival pathways .
  • Hypothesis : Perform CRISPR screens (e.g., targeting CDK4) to identify co-regulated pathways. Use single-cell RNA sequencing to dissect heterogeneity in treatment responses .

Data Contradiction Analysis :

Model This compound Effect Key Mechanism
NeuroblastomaDifferentiation ↑ / ATRA resistance ↑BMP-mediated cell cycle arrest vs. survival
Endothelial cellsHypersprouting ↑ / Barrier function ↑ALK1 inhibition vs. Robo4 upregulation

Q. How does this compound interact with Notch signaling in angiogenesis?

this compound disrupts BMP-Notch crosstalk:

  • 3D sprouting assays : In HUVEC spheroids, 1 µM this compound increases sprout number and length, mimicking Notch pathway inhibition .
  • Transcriptional profiling : this compound downregulates BMP-Notch co-targets (e.g., HEY1, JAG1) without affecting RBPJ-dependent Notch activity .

Experimental Design : Combine this compound with gamma-secretase inhibitors (e.g., DAPT) to decouple BMP and Notch effects. Use dual-luciferase reporters for pathway-specific activity .

Q. What are the limitations of this compound in cellular and metabolic stability?

  • Weakness : this compound has 10-fold lower cellular potency than LDN-193189 due to suboptimal metabolic stability .
  • Optimization Strategy :
    • Modify the 3-(3,4,5-trimethoxyphenyl) group to enhance binding affinity .
    • Use pharmacokinetic profiling in murine models to assess bioavailability .

Q. Methodological Best Practices

Q. How to design dose-response experiments for this compound?

  • In vitro : Test 0.1–10 µM in BMP-stimulated cells (e.g., C2C12, HUVECs) .
  • In vivo : For zebrafish, use 1–20 µM; for mice, administer 1–20 mg/kg intravenously .
  • Controls : Include DMSO vehicle and ALK1-Fc (a BMP9 trap) for specificity validation .

Q. How to address off-target effects in kinase inhibition studies?

  • Kinase profiling : Screen this compound against a panel of 400+ kinases. It shows mild inhibition of ALK3 (IC50 = 34 nM) and ALK6 (IC50 = 5 nM) but no activity against TGF-β receptors .
  • Genetic validation : Use ALK1/2 siRNA knockdown to confirm on-target effects .

Properties

IUPAC Name

3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLMANFTWLNAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431985-92-0
Record name K 02288
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.